molecular formula C24H17NO7 B2741868 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714228-73-6

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B2741868
CAS No.: 714228-73-6
M. Wt: 431.4
InChI Key: BITOGDWAJPYFHO-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a complex organic compound that features a chromen-4-one core structure substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group and a 4-nitrophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the 2,3-Dihydro-1,4-benzodioxin-6-yl group: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring.

    Synthesis of the chromen-4-one core: This involves the condensation of salicylaldehyde with an appropriate diketone under basic conditions to form the chromen-4-one structure.

    Introduction of the 4-nitrophenylmethoxy group: This step involves the reaction of the chromen-4-one intermediate with 4-nitrobenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is unique due to the presence of both the benzodioxin and chromen-4-one moieties, which confer distinct chemical and biological properties

Properties

CAS No.

714228-73-6

Molecular Formula

C24H17NO7

Molecular Weight

431.4

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C24H17NO7/c26-24-19-7-6-18(31-13-15-1-4-17(5-2-15)25(27)28)12-22(19)32-14-20(24)16-3-8-21-23(11-16)30-10-9-29-21/h1-8,11-12,14H,9-10,13H2

InChI Key

BITOGDWAJPYFHO-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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